molecular formula C19H14O5 B11491389 2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-

2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-

Cat. No.: B11491389
M. Wt: 322.3 g/mol
InChI Key: OWGCXBOVKWSXOC-UHFFFAOYSA-N
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Description

2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- is a complex organic compound known for its unique structural features and diverse applications This compound belongs to the class of pyranocoumarins, which are characterized by a fused pyran ring and a benzopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization reactions. For instance, the reaction between 3-methoxybenzaldehyde and a suitable phenol under acidic or basic conditions can lead to the formation of the desired pyranocoumarin structure.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and condensation reactions. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products formed from these reactions include various substituted pyranocoumarins, quinones, and dihydro derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound exhibits various bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often studied for its potential therapeutic applications in treating diseases such as cancer and infections.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in oncology and infectious diseases.

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar aromatic properties.

    Chromone: Another benzopyran derivative with distinct reactivity.

    Flavone: A structurally related compound with additional hydroxyl groups.

Uniqueness

2H,5H-Pyrano3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)- is unique due to its fused pyran and benzopyran rings, along with the methoxyphenyl group. This combination imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

3,2-cbenzopyran-2,5-dione, 3,4-dihydro-4-(3-methoxyphenyl)-, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C19H14O5/c1-22-12-6-4-5-11(9-12)14-10-16(20)24-18-13-7-2-3-8-15(13)23-19(21)17(14)18/h2-9,14H,10H2,1H3

InChI Key

OWGCXBOVKWSXOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43

Origin of Product

United States

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